molecular formula C14H10FN3O2 B11780259 2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B11780259
M. Wt: 271.25 g/mol
InChI Key: BAZISBYYXOSBAT-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Its structure includes a 3-fluorophenyl substituent at position 2, a methyl group at position 5, a ketone group at position 4, and a carbaldehyde moiety at position 2. The carbaldehyde group offers a reactive site for further functionalization, enabling the synthesis of derivatives with tailored properties .

Properties

Molecular Formula

C14H10FN3O2

Molecular Weight

271.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-methyl-4-oxopyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C14H10FN3O2/c1-17-5-6-18-13(14(17)20)11(8-19)12(16-18)9-3-2-4-10(15)7-9/h2-8H,1H3

InChI Key

BAZISBYYXOSBAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN2C(=C(C(=N2)C3=CC(=CC=C3)F)C=O)C1=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrazolo[1,5-a]pyrazine or related scaffolds, focusing on structural variations and their implications.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Scaffold Substituents and Positions Key Properties/Activities References
2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde Pyrazolo[1,5-a]pyrazine 3-Fluorophenyl (C2), Methyl (C5), Carbaldehyde (C3) Reactive aldehyde for derivatization; fluorination enhances lipophilicity
2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde Pyrazolo[1,5-a]pyrazine 4-Fluorophenyl (C2), No methyl (C5) Reduced steric hindrance at C5; altered electronic effects due to para-fluoro substitution
4-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidin-3-carbaldehyde Pyrazolo-thieno-pyrimidine Thiophene ring fused at C6–C7; methyl (C4) Sulfur atom enhances π-π stacking; increased rigidity compared to pyrazine
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline (non-fused) 4-Fluorophenyl (C3), Phenyl (C5) Flexible dihydropyrazole core; lower planarity reduces conjugation
5-Methyl-7-(trifluoromethyl)-N′-[(Z)-aryl]pyrazolo[1,5-a]pyrimidine-3-carbohydrazide Pyrazolo[1,5-a]pyrimidine Trifluoromethyl (C7), carbohydrazide (C3) Trifluoromethyl improves metabolic resistance; carbohydrazide enables hydrogen bonding

Impact of Fluorine Substitution

  • In contrast, the 4-fluorophenyl analog (CAS: 343374-64-1) exhibits para-substitution, which may alter steric and electronic profiles .

Role of the Carbaldehyde Group

  • Reactivity : The aldehyde at C3 allows for Schiff base formation or nucleophilic additions, enabling the synthesis of hydrazones (e.g., compounds in ) or amides. This contrasts with carboxylate or nitrile derivatives (e.g., compound 12a in ), which offer different reactivity pathways .
  • Biological Interactions : Carbaldehyde-containing compounds (e.g., MAO inhibitors in ) often engage in hydrogen bonding with enzyme active sites, suggesting the target compound may exhibit similar binding modes .

Scaffold Modifications

  • Fused vs. Non-Fused Rings: The pyrazolo[1,5-a]pyrazine core provides planar rigidity, favoring π-π stacking in crystal structures (as seen in ’s pyrazoline derivatives). In contrast, thieno-pyrimidine hybrids () introduce sulfur atoms, which may improve solubility but reduce metabolic stability .
  • Methyl vs. Methoxy Groups : The 5-methyl group in the target compound increases hydrophobicity compared to 4-methoxyphenyl analogs (e.g., CAS: 1011398-90-5), which exhibit improved solubility due to the electron-donating methoxy group .

Biological Activity

2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H10FN3OC_{12}H_{10}FN_3O, with a molecular weight of approximately 225.23 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC12H10FN3O
Molecular Weight225.23 g/mol
LogP2.55
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area53.30 Ų

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit anticancer properties by inhibiting various cancer cell lines. In vitro studies have shown that compounds with similar scaffolds can induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway.

For instance, a study demonstrated that a related pyrazolo compound inhibited cell proliferation in the A431 vulvar epidermal carcinoma cell line, showcasing significant anti-proliferative effects at concentrations as low as 10 µM .

Enzymatic Inhibition

The compound has also been evaluated for its enzyme inhibitory activities . Pyrazolo derivatives are known to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the inflammatory response and tumorigenesis.

A case study highlighted that similar compounds significantly inhibited COX-2 activity, thus reducing prostaglandin E2 levels in cancerous tissues .

The mechanism through which this compound exerts its effects is believed to involve:

  • Inhibition of Cell Cycle Progression : The compound may interfere with cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Anti-inflammatory Effects : Modulation of inflammatory mediators via inhibition of COX and LOX pathways.

Case Studies

Several studies have documented the biological activity of pyrazolo derivatives:

  • Study on Anticancer Activity : A derivative was tested against various cancer cell lines (e.g., MCF-7, HeLa) and showed IC50 values ranging from 8 to 15 µM, indicating potent anticancer activity .
  • Enzymatic Inhibition Study : A related compound demonstrated significant inhibition of COX-2 with an IC50 value of 12 µM, suggesting potential use as an anti-inflammatory agent .

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